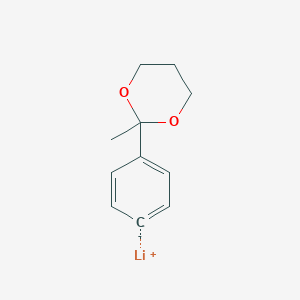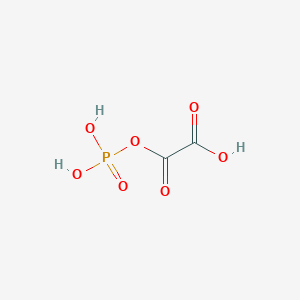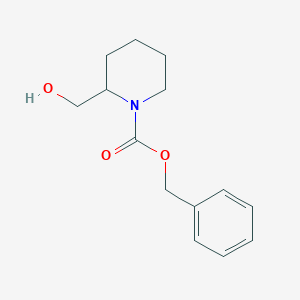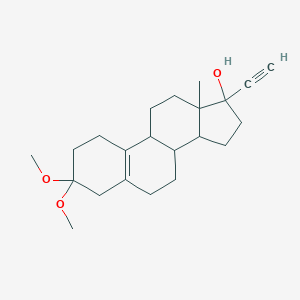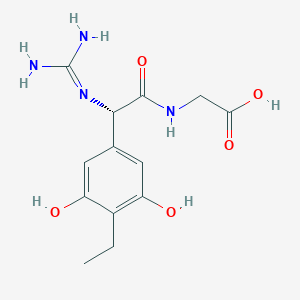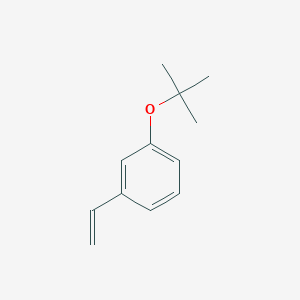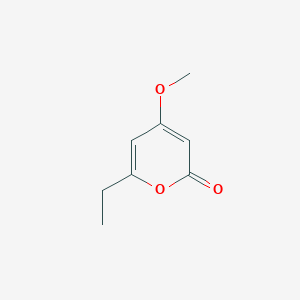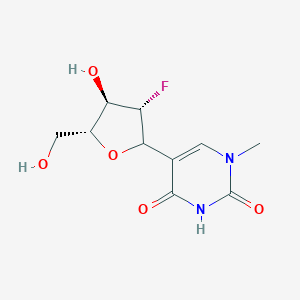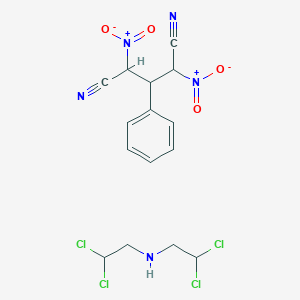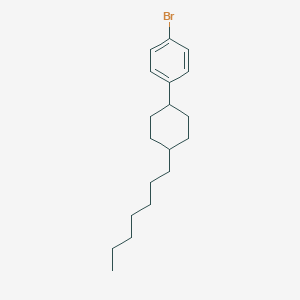![molecular formula C6H9ClOS2 B025131 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106723-96-0](/img/structure/B25131.png)
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione+thionyl chloride→(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride+sulfur dioxide+hydrogen chloride
Industrial Production Methods
Industrial production of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-methanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the dithiolane ring can yield sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Amides, esters, thioesters.
Reduction: (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-methanol.
Oxidation: Sulfoxides, sulfones.
Applications De Recherche Scientifique
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-thione
- (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-methanol
- (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-sulfoxide
Uniqueness
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its carbonyl chloride group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly for introducing sulfur-containing functionalities into target molecules.
Propriétés
Numéro CAS |
106723-96-0 |
|---|---|
Formule moléculaire |
C6H9ClOS2 |
Poids moléculaire |
196.7 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
SMILES isomérique |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES canonique |
CC1C(SC(S1)C(=O)Cl)C |
Synonymes |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



